molecular formula C15H24N2O B2582341 2-(2-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)ethanamine CAS No. 889939-85-9

2-(2-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)ethanamine

Cat. No.: B2582341
CAS No.: 889939-85-9
M. Wt: 248.37
InChI Key: ZIYVUKBXAFBXFB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)ethanamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a halogenated phenyl compound.

    Methoxylation: The methoxy group is added via an etherification reaction, typically using methanol and an acid catalyst.

    Final Assembly: The final compound is assembled through a series of condensation and reduction reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methoxy group.

    Reduction: Reduction reactions can be used to modify the phenyl group or the piperidine ring.

    Substitution: The compound can participate in substitution reactions, especially at the phenyl group or the nitrogen atom of the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems, possibly as a ligand for receptors.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)ethanamine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpiperidine: Lacks the methoxy group and has different chemical properties.

    4-Methylpiperidine: Lacks the phenyl and methoxy groups, leading to different reactivity.

    2-(2-Hydroxyphenyl)-2-(4-methylpiperidin-1-yl)ethanamine: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

2-(2-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)ethanamine is unique due to the presence of both the methoxy group and the piperidine ring, which confer specific chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

2-(2-methoxyphenyl)-2-(4-methylpiperidin-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-12-7-9-17(10-8-12)14(11-16)13-5-3-4-6-15(13)18-2/h3-6,12,14H,7-11,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYVUKBXAFBXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(CN)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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